CHOLERA TOXIN B SUBUNIT
Description
Contextualizing the Cholera Toxin B Subunit within AB5 Toxin Family Research
The cholera toxin (CT) is a quintessential member of the AB5 toxin family, a group of bacterial toxins characterized by a specific architecture: an enzymatically active A subunit linked to a pentameric B subunit responsible for receptor binding. mdpi.comwikipedia.orgacibadem.edu.tr This family also includes the heat-labile enterotoxin (LT) of Escherichia coli, pertussis toxin (Ptx), and Shiga toxin (Stx). mdpi.comnih.gov While the A subunits carry out the toxic functions within the host cell, the B subunit pentamers act as the delivery vehicle, guiding the holotoxin to target cells by binding to specific surface receptors. wikipedia.orgwashington.edu
The CTB subunit consists of five identical protein monomers (homopentameric) that assemble into a stable, doughnut-shaped ring. nih.govtandfonline.com Each monomer is a single, non-glycosylated polypeptide chain. biotium.com This pentameric structure is crucial for its function, providing multiple binding sites for its receptor, the GM1 ganglioside, which is abundantly found in lipid rafts on the surface of intestinal epithelial cells and various other cell types, including neurons. nih.govmdpi.comresearchgate.net This multivalent interaction results in a high-avidity binding that is central to its biological activity and its utility in research. plos.org
Structurally, the B subunits of the cholera toxin family share a common oligosaccharide/oligonucleotide binding (OB) fold, despite low sequence identity across different toxins. nih.gov CTB and the homologous LT B subunit (LTB) exhibit significant sequence identity (around 83%) and both bind to the GM1 ganglioside. tandfonline.comnih.gov This structural and functional similarity has made them subjects of comparative studies to understand the nuances of toxin-receptor interactions and the basis of their immunological properties. nih.gov The non-toxic nature of the CTB pentamer, when separated from the catalytic A subunit, makes it an attractive and safe molecule for a multitude of biomedical applications. mdpi.comnih.gov
| Feature | Cholera Toxin B (CTB) | E. coli LT B (LTB) | Shiga Toxin B (StxB) |
|---|---|---|---|
| Organism | Vibrio cholerae | Escherichia coli | Shigella dysenteriae, E. coli |
| Structure | Homopentamer | Homopentamer | Homopentamer |
| Primary Receptor | Ganglioside GM1 | Ganglioside GM1 | Globotriaosylceramide (Gb3) |
| Key Research Use | Mucosal adjuvant, neuronal tracer, drug delivery vehicle | Mucosal adjuvant, immunological studies | Retrograde transport studies, cancer therapy research |
Foundational Discoveries and Early Academic Investigations of the this compound
The journey to understanding the this compound began with early efforts to isolate and characterize the cholera toxin (choleragen) itself. nih.gov Foundational work in the mid-20th century led to the crucial discovery that the toxin was composed of two distinct components. acibadem.edu.trnih.gov Researchers identified a toxic active principle, later designated the A subunit (CTA), and a non-toxic, immunogenic component that could bind to cell surfaces, which was named "choleragenoid" and is now known as the this compound pentamer. acibadem.edu.trnih.gov
A landmark discovery in 1973 identified the specific receptor for the toxin as the ganglioside GM1. nih.gov This finding was pivotal, as it explained the toxin's tropism for intestinal epithelial cells and provided a molecular basis for its mechanism of action. Subsequent biochemical studies confirmed the AB5 structure, revealing that CTB is a homopentamer of B subunits, each capable of binding to a GM1 receptor. nih.govacibadem.edu.tr The elucidation of the three-dimensional crystal structure of cholera toxin and its B subunit pentamer was a major breakthrough, providing a detailed atomic-level view of its architecture. nih.govnih.govrcsb.org These structural studies showed the stable ring-like arrangement of the five B subunits and how the A subunit is tethered within its central pore. tandfonline.comrcsb.org
Early academic investigations quickly recognized the potential of the non-toxic CTB. Its strong immunogenicity and ability to induce mucosal immune responses without causing toxicity made it a prime candidate for vaccine development. nih.govresearchgate.net Studies demonstrated that CTB could act as a potent mucosal adjuvant, enhancing the immune response to co-administered antigens. nih.govplos.org Furthermore, its specific binding to GM1, a ganglioside present on neurons, led to its exploration as a neuroanatomical tracer for mapping neural circuits. biotium.comlistlabs.comdrexel.edu These early investigations laid the groundwork for the diverse applications of CTB seen in modern biomedical research.
Current Research Trajectories and Emerging Paradigms for the this compound
Contemporary research on the this compound is expanding into increasingly sophisticated and diverse areas, building upon its well-established properties as a potent mucosal adjuvant and a high-fidelity neuronal tracer. nih.govlistlabs.com
One of the most prominent research trajectories is its use as a versatile platform for drug and vaccine delivery . Scientists are leveraging CTB's ability to bind to GM1 receptors to target therapeutic agents to specific cells and tissues. researchgate.netnih.gov This is particularly promising for delivering drugs across the blood-brain barrier (BBB) to treat neurological diseases, as GM1 is expressed on brain endothelial cells. researchgate.netnih.gov For instance, CTB-functionalized nanoparticles are being investigated to carry chemotherapeutics like paclitaxel (B517696) for the targeted treatment of brain tumors such as glioma. researchgate.netnih.gov In vaccine development, CTB is not only used as an adjuvant but also as a carrier for antigens from other pathogens. nih.govplos.org Genetic fusion or chemical conjugation of antigens to CTB can significantly enhance mucosal and systemic immune responses. mdpi.comresearchgate.net
Another major focus is on the immunomodulatory functions of CTB. Beyond its adjuvant effect, research has revealed that CTB can induce anti-inflammatory and regulatory T cell responses. nih.govnih.gov This has opened up avenues for its potential use in treating autoimmune diseases and allergies. mdpi.comnih.gov Studies in animal models of diseases like type 1 diabetes and multiple sclerosis have shown that oral administration of antigens coupled to CTB can induce immunological tolerance, suppressing the harmful autoimmune response. mdpi.commdpi.com An emerging paradigm is the concept of CTB-induced "trained immunity," where it can program innate immune cells like dendritic cells to have an enhanced response to subsequent challenges, which has implications for anti-tumor immunity. frontiersin.org
In neuroscience , CTB remains a gold-standard retrograde and anterograde neuronal tracer. listlabs.comdrexel.edu Recent innovations involve creating modified versions of CTB for more versatile applications. For example, researchers have developed constructs with non-canonical amino acids that allow for "click" chemistry-based detection, eliminating the need for antibodies and enabling more flexible labeling of neural networks. rsc.org There is also growing interest in its ability to be transported transneuronally under certain conditions, which could allow for the mapping of multi-synaptic circuits. nih.gov
Finally, CTB is a key tool in membrane biology for studying the structure and dynamics of lipid rafts and endocytic pathways. mdpi.com Because its receptor, GM1, is concentrated in these microdomains, fluorescently labeled CTB is widely used to visualize and track these structures in living cells. biotium.commdpi.com Its ability to induce membrane curvature upon binding is also being studied to understand the fundamental mechanisms of cellular trafficking and vesicle formation. mdpi.com
| Research Area | Specific Application | Key Finding/Paradigm | Reference |
|---|---|---|---|
| Vaccinology | Mucosal Adjuvant | Enhances IgA and systemic IgG responses to co-administered antigens. | nih.govplos.org |
| Antigen Carrier | Fusion of antigens to CTB improves immunogenicity for mucosal delivery. | mdpi.complos.org | |
| Drug Delivery | Targeting Glioma | CTB-nanoparticles cross the BBB to deliver chemotherapy to brain tumors. | researchgate.netnih.gov |
| Organelle-specific delivery | Modified CTB can be used to trace trafficking to specific organelles like the ER and Golgi. | news-medical.net | |
| Immunology | Autoimmune Disease Therapy | Induces oral tolerance and suppresses inflammatory responses. | mdpi.comnih.gov |
| Trained Immunity | Primes dendritic cells for enhanced anti-tumor responses. | frontiersin.org | |
| Neuroscience | Neuronal Tracing | Retrograde and anterograde tracing of neural pathways. | listlabs.comdrexel.edu |
| Cell Biology | Lipid Raft Marker | Visualizes membrane microdomains due to high-affinity binding to GM1. | biotium.commdpi.com |
Properties
CAS No. |
131096-89-4 |
|---|---|
Molecular Formula |
C17H22N4O3 |
Origin of Product |
United States |
Cellular and Subcellular Mechanisms of Cholera Toxin B Subunit Interaction
Endocytic Pathways Utilized by Cholera Toxin B Subunit
Upon binding to GM1 gangliosides on the cell surface, the entire cholera toxin holotoxin is endocytosed and undergoes retrograde trafficking through the Golgi apparatus to the endoplasmic reticulum (ER). wikipedia.org The B subunit's ability to bind up to five GM1 molecules simultaneously allows it to cluster these glycolipids, which is thought to be a critical step in initiating its uptake. nih.govasm.org This clustering can induce membrane curvature and facilitate the toxin's entry into the cell. nih.gov CTxB has been observed to enter cells through various mechanisms, including clathrin-dependent and clathrin-independent pathways such as caveolae-mediated endocytosis, fast endophilin-mediated endocytosis (FEME), and pathways associated with ADP-ribosylation factor 6 (Arf6). nih.govwikipedia.org
Lipid rafts, which are dynamic, nanoscale assemblies of lipids and proteins in the cell membrane, play a central role in the endocytosis of CTxB. nih.gov The toxin's specific binding to GM1, a known raft component, targets it to these microdomains. nih.gov The multivalent nature of CTxB allows it to cross-link and stabilize these otherwise transient lipid rafts, a process that is believed to be fundamental to its subsequent internalization. nih.govportlandpress.com This cross-linking modulates the architecture and dynamics of membrane domains, influencing the toxin's endocytic uptake. nih.gov Several clathrin-independent endocytic pathways originating from lipid rafts have been implicated in CTxB internalization.
Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin-1 (B1176169) being a key structural protein. nih.gov Early studies identified caveolae as a significant entry route for CTxB in several cell types. nih.gov The internalization of CTxB via caveolae is a dynamin-dependent process. nih.gov However, the importance of caveolae in CTxB uptake appears to be cell-type specific. For instance, in mouse embryonic fibroblasts (MEFs) lacking caveolin-1, CTxB is still internalized, albeit through a different, dynamin-independent raft pathway. nih.gov This suggests that while caveolae can mediate CTxB endocytosis, they are not universally required. plos.org In mammary epithelial tumor cells, CTxB internalization is predominantly via a cholesterol- and caveolin-1-sensitive, dynamin-dependent raft pathway, even at levels of caveolin-1 below the threshold for forming classical caveolae. nih.gov
A more recently identified clathrin-independent pathway hijacked by CTxB is Fast Endophilin-Mediated Endocytosis (FEME). nih.govnus.edu.sg This rapid endocytic process is dependent on the N-BAR domain protein endophilin-A2 and dynamin. nih.govnih.gov FEME is typically triggered by the activation of certain G-protein coupled receptors and receptor tyrosine kinases. nus.edu.sgwikipedia.org Upon binding of CTxB to the plasma membrane, endophilin-A2 is recruited, leading to the formation of tubular endocytic carriers that internalize the toxin. nih.gov Endophilin plays multiple roles in this pathway, including cargo capture, generation of membrane curvature, and, in cooperation with dynamin and actin, scission of the endocytic vesicle. nih.govnus.edu.sg
Contrary to its initial characterization as a purely clathrin-independent cargo, a substantial body of evidence demonstrates that CTxB can also be internalized via clathrin-coated pits. nih.govbiologists.com This pathway is particularly prominent in certain cell types, such as human intestinal Caco-2 cells and pig enterocytes. nih.gov In HeLa cells, inhibition of dynamin, which is crucial for both caveolae- and clathrin-dependent endocytosis, significantly reduces CTxB uptake, and further experiments point towards a major involvement of clathrin-coated pits. biologists.com Similarly, in BHK cells where clathrin-dependent endocytosis is blocked, CTxB uptake is reduced by half. biologists.com The retrograde transport of CTxB from recycling endosomes to the Golgi apparatus has also been shown to require clathrin and the adaptor protein complex 1 (AP-1). biologists.comnih.gov
ADP-ribosylation factor 6 (Arf6), a member of the ARF family of small GTPases, is known to regulate endocytic trafficking and actin cytoskeleton remodeling at the plasma membrane. miami.edu While Arf6 is more directly implicated in the activation of the cholera toxin A1 subunit once inside the cell, its role in the endocytic process of the B subunit is also recognized. wikipedia.orgnih.govnih.gov Some studies have indicated the existence of Arf6-dependent endocytic pathways for CTxB. nih.gov Inhibition of Arf6-dependent endocytosis, in conjunction with blocking clathrin- and caveolar-pathways, has revealed the existence of yet other, non-dynamin dependent uptake mechanisms in certain cells. nih.gov The binding of Arf6 to the toxin can occur at the plasma membrane and is thought to facilitate the conformational changes necessary for the subsequent toxic action of the A1 subunit. nih.govdergipark.org.tr
The choice of endocytic pathway for CTxB is highly dependent on the cell type being studied. mdpi.comnih.gov This variability is likely due to differences in the expression and distribution of GM1, the composition of the plasma membrane, and the machinery for different endocytic pathways in various cells. mdpi.com For example, in J774A.1 macrophages, CTxB is readily internalized, leading to significant membrane remodeling, whereas in differentiated Caco-2 intestinal epithelial cells, uptake is very limited. mdpi.com In HeLa and BHK cells, clathrin-mediated endocytosis appears to be a major route for CTxB internalization. biologists.com In contrast, early studies in other cell lines pointed towards a primary role for caveolae. nih.gov The following table summarizes the key endocytic pathways utilized by CTxB in different cell lines based on published research.
| Cell Type | Primary Endocytic Pathway(s) | Key Findings |
| Caco-2 (human intestinal epithelial) | Clathrin-mediated; Caveolae play a minor role. nih.govbiologists.com | Treatment with filipin (B1216100) (disrupts caveolae) has minimal effect, while inhibition of clathrin-dependent pathways reduces uptake. biologists.com |
| HeLa (human cervical cancer) | Clathrin-mediated; Caveolae-mediated. nih.govbiologists.com | Inhibition of dynamin significantly reduces uptake, pointing to clathrin-dependent mechanisms as these cells have few caveolae. biologists.com Functionalization of nanoparticles with CTxB showed uptake via both clathrin- and caveolae-mediated mechanisms. |
| BHK (baby hamster kidney) | Clathrin-mediated. nih.govbiologists.com | Blocking clathrin-dependent endocytosis via antisense clathrin heavy chain reduces CTxB uptake by approximately 50%. biologists.com |
| MEFs (mouse embryonic fibroblasts) | Dynamin-independent, non-caveolar raft pathway in Cav1-/- cells. nih.gov | In cells lacking caveolin-1, CTxB uptake switches from a clathrin-dependent pathway to a dynamin-independent one. nih.gov |
| J774A.1 (mouse macrophage) | Significant uptake leading to membrane remodeling. mdpi.com | High uptake of CTxB compared to Caco-2 cells, suggesting different primary mechanisms between phagocytic and epithelial cells. mdpi.com |
This comparative analysis highlights the remarkable adaptability of the this compound in exploiting various cellular entry mechanisms, making it a versatile tool for studying the complexities of endocytosis. The specific pathway engaged appears to be a result of the unique molecular landscape of the host cell's plasma membrane.
Lipid Raft-Mediated Endocytosis Mechanisms (Clathrin-Independent)
Intracellular Trafficking and Retrograde Transport of this compound
Following its binding to the ganglioside GM1 on the cell surface, the this compound (CTxB) is internalized and embarks on a complex intracellular journey. This trafficking is not a random process but a highly orchestrated retrograde transport pathway that ultimately delivers the toxin to the endoplasmic reticulum (ER). This pathway co-opts the cell's own machinery for lipid and protein sorting and transport.
Progression from Plasma Membrane to Endosomal Compartments
The journey of the this compound (CTxB) begins with its binding to GM1 gangliosides on the plasma membrane. This interaction triggers the internalization of the CTxB-GM1 complex into the cell. nih.govmdpi.com The endocytosis of CTxB is a multifaceted process that can occur through various mechanisms, with the specific pathway often depending on the cell type. nih.gov Research has shown that CTxB can be internalized via clathrin-coated pits, caveolae, and clathrin-independent pathways such as the fast-endophilin mediated endocytosis (FEME). mdpi.comrsc.orgnih.gov
Once internalized, CTxB is delivered to endosomal compartments. These membrane-bound organelles act as major sorting stations within the cell. CTxB has been found to traffic through both early endosomes (EE) and recycling endosomes (RE). nih.govmdpi.combiologists.com From these compartments, the toxin is sorted for its subsequent journey towards the Golgi apparatus, a crucial step in the retrograde transport pathway. biologists.comnih.gov
Trafficking to the Trans-Golgi Network (TGN)
From the endosomal system, CTxB is transported to the Trans-Golgi Network (TGN), the major sorting and distribution center of the Golgi apparatus. nih.govnih.govnih.gov Recycling endosomes, in particular, have been identified as an essential sorting station for retrograde cargo like CTxB before its delivery to the Golgi. biologists.com
The transport from recycling endosomes to the TGN is a regulated process that requires specific cellular machinery. Studies have demonstrated the essential role of the vesicle coat protein, clathrin, and the clathrin adaptor protein complex 1 (AP-1) in this transport step. biologists.comnih.gov These proteins are present at recycling endosomes and are necessary for the formation of transport vesicles that carry CTxB to the TGN. biologists.com The process is also regulated by the small GTPase Arf1. biologists.com This indicates that CTxB utilizes a clathrin-coated vesicle-mediated pathway for its transport from recycling endosomes to the TGN. nih.gov
Retrograde Transport to the Endoplasmic Reticulum (ER)
The ultimate destination for internalized CTxB is the endoplasmic reticulum (ER). mdpi.comnih.gov After arriving at the TGN, the toxin subunit continues its retrograde journey to the ER. nih.govrsc.orgnih.gov This transport is crucial for the action of the holotoxin, as it is from the ER that the catalytic A-subunit is eventually translocated to the cytosol to induce toxicity. nih.govresearchgate.net
Interestingly, evidence suggests that the transport from the TGN to the ER may not require passage through the Golgi cisternae. nih.gov Studies using the chemical agent Exo2, which disrupts the Golgi apparatus but leaves the TGN intact, have shown that CTxB can still efficiently move from the TGN to the ER. nih.gov This supports a model where a direct transport pathway may exist from the TGN to the ER for certain lipid-bound cargo like the CTxB-GM1 complex, bypassing the Golgi stack entirely. nih.govnih.gov While the KDEL motif on the holotoxin's A-subunit facilitates ER retention, CTxB alone can also traffic to the ER, indicating the lipid-driven nature of this pathway. nih.govmdpi.com
Table 1: Key Molecular Players in the Intracellular Trafficking of this compound
| Molecule Type | Name(s) | Role in Trafficking Pathway |
| Receptor | Ganglioside GM1 | Binds CTxB on the plasma membrane and acts as the vehicle for retrograde transport to the ER. nih.govnih.gov |
| Endocytic Machinery | Clathrin, Caveolin, Endophilin | Mediate the initial internalization of the CTxB-GM1 complex from the plasma membrane into the cell. mdpi.comrsc.org |
| Sorting Organelles | Early Endosomes, Recycling Endosomes | Act as sorting stations after internalization, directing CTxB for retrograde transport. mdpi.combiologists.com |
| Transport Machinery | Clathrin, Adaptor Protein 1 (AP-1), Arf1 | Required for the transport of CTxB from recycling endosomes to the Trans-Golgi Network (TGN). biologists.comnih.gov |
| Destination Organelles | Trans-Golgi Network (TGN), Endoplasmic Reticulum (ER) | CTxB is transported sequentially to the TGN and then to its final destination, the ER. mdpi.comnih.gov |
Influence of GM1 Ganglioside Ceramide Moiety on Trafficking
The ganglioside GM1 is not merely a passive anchor for CTxB but plays an active role in dictating its intracellular fate. Specifically, the structure of the ceramide portion of the GM1 molecule has a significant influence on the efficiency of retrograde trafficking. mdpi.comnih.gov The ceramide consists of a sphingosine (B13886) backbone linked to a fatty acid, and variations in the length and saturation of this fatty acid chain affect the lipid's physical properties and its sorting within cellular membranes. uclouvain.beresearchgate.net
Research using synthesized GM1 isoforms with different ceramide structures has revealed that only GM1 molecules containing short or cis-unsaturated fatty acid chains are efficiently sorted into the retrograde pathway that leads to the TGN and ER. nih.govuclouvain.beresearchgate.net GM1 species with long, saturated acyl chains are less efficient at this process. This lipid-based sorting mechanism appears to be dependent on membrane cholesterol and is associated with lipid raft-associated proteins like flotillin. uclouvain.beresearchgate.net These findings indicate that the "shape" of the lipid, as determined by its ceramide structure, is a key determinant for its entry into specific intracellular trafficking pathways. nih.gov
Table 2: Effect of GM1 Ceramide Structure on CTxB Trafficking
| GM1 Ceramide Acyl Chain | Trafficking Efficiency to TGN/ER | Associated Findings |
| Short Acyl Chains | High | Efficiently sorted into retrograde and transcytotic pathways. nih.govharvard.edu Implicates a shared sorting mechanism based on lipid shape. |
| Unsaturated Acyl Chains | High | Promotes efficient sorting from the plasma membrane to the TGN and ER. uclouvain.beresearchgate.net This sorting requires cholesterol and raft-associated proteins. researchgate.net |
| Long, Saturated Acyl Chains | Low | Less efficiently trafficked into the retrograde pathway. nih.gov Suggests these GM1 species are sorted into different intracellular routes. |
This compound as a Probe for Membrane Biology
The unique properties of the this compound, particularly its specific, high-avidity, and multivalent binding to GM1, have made it an invaluable tool for studying the structure and dynamics of the plasma membrane. mdpi.comproquest.comnih.gov Its ability to interact with specific lipid components allows researchers to probe aspects of membrane biology that are otherwise difficult to investigate.
Studies on Membrane Nanodomain Assembly and Organization
CTxB has been instrumental in the study of lipid rafts, which are proposed to be small, dynamic, and ordered membrane nanodomains enriched in sphingolipids and cholesterol. nih.govnih.gov GM1 itself is considered a component of these rafts. nih.gov
The homopentameric structure of CTxB allows it to bind and cross-link up to five GM1 molecules simultaneously. mdpi.comnih.gov This cross-linking ability is thought to stabilize otherwise small and transient lipid rafts, making them easier to study. nih.gov The addition of CTxB to cell membranes or model membrane systems can induce the formation and coalescence of these nanodomains. mdpi.comresearchgate.net Studies using techniques such as fluorescence resonance energy transfer (FRET) microscopy have utilized CTxB to investigate the proximity and clustering of GM1 molecules, providing insights into the organization of the cell surface. nih.govmolbiolcell.org By observing how CTxB binding reorganizes the membrane, researchers have gained a deeper understanding of the principles governing membrane nanodomain assembly and the role of lipid clustering in cellular processes like endocytosis and intracellular signaling. mdpi.comproquest.com
Investigations into Membrane Curvature Sensing and Generation
The this compound (CTB) has been identified as an active participant in modulating the physical topography of the cell membrane. mdpi.com Beyond simply binding to its receptor, CTB is involved in both sensing and inducing changes in membrane curvature, a critical process for its subsequent internalization into the host cell. mdpi.comnih.gov This capacity is particularly crucial for its entry via clathrin-independent endocytosis, which involves the formation of narrow tubular invaginations. nih.gov
Research utilizing all-atom molecular dynamics simulations has demonstrated that CTB binding induces a local curvature on lipid bilayers, with a calculated radius of approximately 36 nm. nih.govresearchgate.net This degree of curvature is sufficient to initiate the formation of these tubular structures. nih.gov The primary structural feature of the CTB pentamer responsible for this membrane bending is a set of protruding alpha helices located in the center of the protein. nih.govresearchgate.net These helices exert a downward force on the membrane, while the outer edges of the toxin pull upward, effectively creating a bend. researchgate.net This mechanism suggests a broader design principle for how peripheral membrane-binding proteins can generate local membrane curvature through specific interactions with their lipid anchors. nih.govresearchgate.net
A critical factor governing the induction of membrane curvature is the stoichiometry of CTB binding to its ganglioside GM1 receptor. mdpi.comnih.gov Studies have shown that CTB must bind to multiple GM1 molecules to initiate membrane bending. nih.govbiorxiv.org A mutant form of CTB, engineered to bind only a single GM1 molecule, fails to induce curvature in either model membranes or living cells. nih.govbiorxiv.orgnsf.gov Furthermore, artificially clustering these monovalent CTB-GM1 complexes with antibodies does not rescue the membrane-bending phenotype, indicating that not just the multiplicity, but also the specific geometry of the GM1 binding sites on the CTB pentamer is essential for this process. nih.govbiorxiv.org
The ratio of GM1 to CTB has been shown to directly correlate with the extent of membrane deformation. Higher ratios of GM1 to CTB result in the formation of larger membrane buds. nih.govbiorxiv.org Conversely, at low GM1-to-CTB ratios, no membrane bending is observed. nih.govbiorxiv.org Interestingly, the structure of the ceramide portion of the GM1 lipid does not appear to be a significant determinant in the induction of curvature in model membrane systems. nih.govbiorxiv.orgnsf.gov This body of research highlights a sophisticated mechanism where CTB leverages multivalent binding to physically reshape the plasma membrane, facilitating its own uptake.
| GM1 Concentration (mol %) | Mean Bud Diameter (nm) via dSTORM | Mean Bud Diameter (nm) via pPLM | Observation |
|---|---|---|---|
| 0.1 | N/A | N/A | No membrane bending detected. biorxiv.org |
| 0.3 | 50 ± 14 | 53 ± 20 | Membrane budding observed. biorxiv.org |
| 1.0 | 132 ± 70 | 119 ± 50 | Increased bud size with higher GM1 concentration. biorxiv.org |
Immunological Applications of Cholera Toxin B Subunit in Research
Cholera Toxin B Subunit as an Immunomodulatory Agent
The non-toxic B subunit of the cholera toxin (CTB) is a potent immunomodulatory protein that has garnered significant interest in immunological research. nih.govmdpi.com Composed of five identical monomers arranged in a pentameric ring, CTB binds with high affinity to the monosialotetrahexosylganglioside (GM1) receptor, which is widely expressed on the surface of various cell types, including intestinal epithelial cells and most immune cells. nih.govmdpi.comyoutube.com This binding is the critical first step for its diverse immunological effects. Unlike the holotoxin, CTB lacks the toxic A subunit, making it a safe tool for studying and manipulating immune responses. mdpi.com Its ability to act as a powerful mucosal adjuvant and modulate immune cell function has made it a subject of extensive investigation for vaccine development and the treatment of inflammatory diseases. nih.govmdpi.comnih.gov
CTB exerts its immunomodulatory effects by directly interacting with and altering the function of key immune cells. Its binding to GM1 receptors on lymphocytes and antigen-presenting cells (APCs) can trigger a cascade of intracellular events, leading to enhanced immune responses or, conversely, the induction of tolerance, depending on the context. mdpi.com
CTB significantly enhances the function of professional antigen-presenting cells, including dendritic cells (DCs), B cells, and macrophages. mdpi.comnih.gov By binding to GM1 gangliosides, CTB facilitates the uptake and processing of antigens linked to it. nih.gov
Research has demonstrated that conjugating a peptide or protein antigen to CTB can decrease the required antigen dose for T-cell activation by more than 10,000-fold compared to the free antigen. nih.gov This enhanced antigen-presenting capacity is associated with the upregulation of crucial co-stimulatory molecules. Studies show that APCs pulsed with CTB-conjugated antigens exhibit increased surface expression of CD40 and CD86. nih.govasm.org This heightened co-stimulatory phenotype allows even APCs with low levels of Major Histocompatibility Complex (MHC) class II, such as macrophages, to effectively prime naive T cells. nih.gov Furthermore, this enhanced activation leads to increased production of key cytokines like Interleukin-12 (B1171171) (IL-12) and Interferon-gamma (IFN-γ), steering the immune response. nih.gov
| Cell Type | Effect of CTB Conjugation | Key Molecules Upregulated | Reference |
| Dendritic Cells (DCs) | Enhanced antigen presentation and T-cell activation. | CD40, CD86, CD80 | nih.govasm.org |
| B Cells | Enhanced antigen presentation. | CD40, CD86, MHC class II | nih.govpnas.org |
| Macrophages | Enhanced antigen-presenting capacity, even with low MHC II levels. | CD40, CD86 | nih.gov |
CTB has a profound impact on B lymphocyte function, most notably in its ability to promote immunoglobulin (Ig) class switching, particularly to the IgA isotype, which is critical for mucosal immunity. nih.govoup.comoup.com Studies using purified murine B cells have shown that CTB, in the presence of Interleukin-2 (IL-2), significantly increases the number of IgA-secreting cells. nih.govoup.com
The mechanism underlying this effect involves the upregulation of Transforming Growth Factor-beta 1 (TGF-β1), a cytokine known to be a potent inducer of IgA switching. nih.govoup.com Research has confirmed that CTB stimulation leads to increased TGF-β1 mRNA levels and the presence of bioactive TGF-β1 in B cell cultures. The IgA-promoting effect of CTB can be inhibited by anti-TGF-β antibodies, confirming the central role of this cytokine in the process. nih.govoup.com This finding is significant for understanding how CTB functions as a mucosal adjuvant, as secretory IgA is the primary antibody responsible for protecting mucosal surfaces from pathogens. nih.gov
CTB can directly and indirectly influence the activation and differentiation of T lymphocytes. It has been shown to bind with high affinity to receptors on T cells, leading to downstream signaling events such as an increase in soluble guanylate cyclase activity. researchgate.netnih.gov
The influence of CTB on T cell responses is often mediated through its effects on APCs. By modulating the function of APCs, CTB can steer the T helper (Th) cell response. For instance, CTB-treated APCs have been found to enhance the production of the Th2 cytokine Interleukin-4 (IL-4) from T cells. nih.gov However, CTB's effects are not limited to a single lineage. Depending on the context, it can promote mixed Th1/Th2 responses, with evidence of increased production of both Th1 cytokines like IFN-γ and Th2 cytokines like IL-4 and IL-10. mdpi.comasm.org
Crucially, CTB also plays a role in immune suppression by inducing regulatory T cells (Tregs). nih.gov In experimental models of inflammation, CTB administration led to an upregulation of Treg cells and the associated anti-inflammatory cytokines TGF-β and IL-10. nih.gov It can also suppress the activity of pro-inflammatory T cell subsets, such as IL-17-producing γδT cells. nih.gov This dual ability to both enhance and regulate T cell responses highlights its complex immunomodulatory nature.
Recent research has uncovered a novel mechanism of CTB's action: the induction of trained immunity in dendritic cells. frontiersin.orgnih.govnih.gov Trained immunity is a form of innate immune memory characterized by long-term functional, metabolic, and epigenetic reprogramming of innate immune cells following an initial stimulus. frontiersin.orgnih.gov
Studies have shown that CTB can induce a memory-like phenotype in murine DCs. frontiersin.org CTB-trained DCs exhibit features of metabolic reprogramming, indicated by increased expression of lactate (B86563) dehydrogenase (LDH), and enhanced functionality, as shown by heightened expression of Tumor Necrosis Factor-alpha (TNFα). frontiersin.orgnih.gov This training imprints on DC precursors in the bone marrow, increasing their number and antigen-presenting function. frontiersin.orgnih.gov In vivo, CTB-induced training promotes a highly co-stimulatory phenotype in tumor-infiltrating DCs (marked by high CD86 expression) and enhances the functionality of CD8+ T cells, leading to a protective response against melanoma. frontiersin.orgnih.gov This demonstrates that CTB can program the innate immune system for a more effective and rapid adaptive immune response upon a secondary challenge. frontiersin.orgnih.gov
Beyond its role as an immune activator and adjuvant, CTB possesses significant anti-inflammatory properties that are being explored for therapeutic purposes in autoimmune and inflammatory diseases. nih.govnih.govnih.gov The anti-inflammatory mechanisms of CTB are multifaceted, involving the modulation of both immune and epithelial cells. nih.gov
A primary anti-inflammatory mechanism is the induction of regulatory immune responses. As mentioned, CTB can promote the expansion of Treg cells, which are crucial for maintaining immune homeostasis and suppressing excessive inflammation. nih.gov This induction of Tregs is accompanied by an increase in the secretion of anti-inflammatory cytokines, notably IL-10 and TGF-β. nih.gov
In a preclinical model of cerebral ischemia, CTB treatment was shown to reduce tissue injury by inhibiting the activation of microglia and macrophages and suppressing pro-inflammatory γδT cells. nih.gov This neuroprotective effect was linked to the suppression of key inflammatory signaling pathways, including the downregulation of Nuclear Factor-kappa B (NF-kB) and phosphorylated-ERK1/2. nih.gov These findings illustrate that CTB can directly interfere with the molecular pathways that drive inflammation, thereby reducing inflammatory cell infiltration and cytokine production.
| Mechanism | Effect | Key Mediators | Reference |
| Induction of Regulatory T cells (Tregs) | Suppresses effector T cell responses and inflammation. | Tregs, Foxp3 | nih.govresearchgate.net |
| Production of Anti-inflammatory Cytokines | Downregulates inflammatory responses. | IL-10, TGF-β | nih.gov |
| Inhibition of Pro-inflammatory Cells | Reduces inflammation mediated by specific cell types. | Suppression of γδT cells and microglia/macrophage activation. | nih.gov |
| Suppression of Signaling Pathways | Blocks intracellular signaling that leads to inflammation. | Inhibition of NF-kB and ERK1/2 phosphorylation. | nih.gov |
Anti-Inflammatory Mechanisms of this compound
Immunoregulatory Activities on Specific Immune Cells
CTB exhibits a range of immunomodulatory effects on several key immune cell populations, including dendritic cells, B cells, and T cells.
Dendritic Cells (DCs): CTB can directly activate dendritic cells. frontiersin.org Studies have shown that CTB induces innate immune training in DCs, leading to an enhanced capacity to respond to subsequent stimuli. frontiersin.org This training is characterized by increased expression of tumor necrosis factor-alpha (TNF-α) and metabolic reprogramming. frontiersin.org Furthermore, CTB can influence DC precursors in the bone marrow, increasing their number and antigen-presenting function. frontiersin.org When used in conjunction with an antigen, CTB can enhance the antigen-presenting capacity of DCs, leading to increased T-cell proliferation and the secretion of cytokines such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). nih.gov This is associated with the upregulation of co-stimulatory molecules like CD40 and CD86 on the surface of DCs. nih.gov
B Cells: CTB has a notable impact on B cell function, particularly in promoting Immunoglobulin A (IgA) isotype switching. nih.govmdpi.com Research has demonstrated that recombinant CTB (rCTB) can dose-dependently increase IgA secretion from murine spleen B cells while inhibiting their growth. mdpi.com In the presence of Interleukin-2 (IL-2), rCTB significantly enhances IgA isotype switching in B cells that have been activated by lipopolysaccharide (LPS). mdpi.com This effect is mediated through the upregulation of Transforming Growth Factor-beta 1 (TGF-β1). nih.govmdpi.com
T Cells: The immunomodulatory properties of CTB extend to T cells. nih.gov In preclinical models of autoimmune diseases, such as the nonobese diabetic (NOD) mouse, administration of CTB has been shown to prevent the development of diabetes by inducing regulatory T cells (Tregs). nih.gov These induced regulatory cells can suppress the activity of anti-islet effector T cells, thereby preventing the autoimmune destruction of pancreatic islets. nih.gov This islet-sparing effect is achieved without causing generalized immunosuppression. nih.gov
| Immune Cell Type | Observed Immunoregulatory Effect of CTB | Key Mediators/Markers |
| Dendritic Cells (DCs) | Induces innate immune training, enhances antigen presentation, increases T-cell activation. | TNF-α, IL-12, IFN-γ, CD40, CD86 |
| B Cells | Promotes IgA isotype switching and secretion, inhibits B cell growth. | IgA, IL-2, TGF-β1 |
| T Cells | Induces regulatory T cells (Tregs), suppresses effector T cell activity in autoimmune models. | Regulatory Cells |
Epithelial Cell-Mediated Immunomodulation
The interaction of CTB with intestinal epithelial cells plays a crucial role in its immunomodulatory functions. mdpi.com By binding to GM1 gangliosides on the surface of these cells, CTB can initiate signaling events that influence the local immune environment. mdpi.commdpi.com Research has suggested that CTB can induce epithelial cells to produce immunomodulatory molecules. For instance, one study showed that CTB could induce a dose-dependent increase in IL-10 mRNA levels in a colon epithelial cell line, hinting at a mechanism of epithelial cell-mediated immune modulation. nih.gov This interaction with the gut epithelium is a key initial step that facilitates CTB's access to the broader mucosal immune system. mdpi.com
Involvement of Transforming Growth Factor-beta 1 (TGF-β1) Signaling
The signaling pathway of Transforming Growth Factor-beta 1 (TGF-β1) is central to many of CTB's immunoregulatory effects, particularly its influence on B cells and the induction of oral tolerance. nih.govmdpi.com Studies have shown that the ability of CTB to stimulate IgA isotype switching in B cells is mediated through TGF-β1. nih.gov In cell culture experiments, the addition of anti-TGF-β antibodies or a soluble TGF-β1 receptor was found to inhibit the IgA response stimulated by CTB. mdpi.com Further analysis revealed that CTB upregulates the expression of TGF-β1 mRNA and increases the levels of bioactive TGF-β1. mdpi.com This upregulation of TGF-β1 is a critical mechanism by which CTB promotes mucosal IgA responses. nih.gov
This compound as a Mucosal Adjuvant in Preclinical Models
CTB has been extensively studied as a mucosal adjuvant, a substance that can enhance the immune response to a co-administered antigen. mdpi.comnih.govnih.gov Its ability to safely and effectively boost mucosal and systemic immunity makes it a promising component for vaccine development research. mdpi.comnih.gov
Enhancement of Mucosal and Systemic Immune Responses to Co-administered Antigens
In numerous preclinical models, the co-administration of CTB with various antigens has been shown to significantly enhance both mucosal and systemic immune responses. nih.gov For example, when mice were intranasally administered a Diphtheria-Pertussis-Tetanus (DPT) combination vaccine along with recombinant CTB (rCTB), there was a marked increase in diphtheria and tetanus antitoxin antibodies. nih.gov This suggests that CTB is necessary for inducing robust antibody responses to these antigens when delivered via a mucosal route. nih.gov The adjuvant effect of CTB is not limited to bacterial antigens; it has also been shown to enhance immune responses to viral antigens, such as those from HIV-1, when co-administered with a DNA plasmid expressing the antigen. mdpi.com
| Preclinical Model | Co-administered Antigen | Route of Administration | Observed Enhancement of Immune Response |
| Mice | Diphtheria-Pertussis-Tetanus (DPT) vaccine | Intranasal | Increased diphtheria and tetanus antitoxin antibodies. |
| Mice | HIV-1 Env (DNA plasmid) | Intranasal | Enhanced IFN-γ production and improved CD8+ T cell responses. mdpi.com |
| Mice and Guinea Pigs | Foot-and-mouth disease virus epitopes (expressed by Bacillus subtilis) | Oral | Stronger immune responses in the gut and lung compared to a commercial vaccine. mdpi.com |
| Mice | Hepatitis B surface antigen (HBsAg) | Transcutaneous (skin patch) | Enhanced and extended duration of antibody response. mdpi.com |
Mechanisms of Adjuvanticity (e.g., enhanced antigen uptake, antigen presentation)
The adjuvant properties of CTB are attributed to several mechanisms that facilitate a more robust immune response. A primary mechanism is the enhanced uptake and presentation of co-administered antigens by APCs. nih.govnih.gov By binding to GM1 gangliosides on the surface of APCs like dendritic cells and macrophages, CTB effectively targets the antigen to these cells. mdpi.comnih.gov This targeted delivery dramatically lowers the concentration of antigen required to trigger an immune response. nih.gov
Studies have shown that conjugating an antigen to CTB can decrease the required antigen dose for T-cell activation by more than 10,000-fold compared to the free antigen. nih.gov This enhanced antigen presentation leads to increased T-cell proliferation and cytokine secretion. nih.gov Furthermore, CTB's interaction with APCs leads to the upregulation of co-stimulatory molecules, further amplifying the immune response. nih.gov
This compound-Antigen Conjugates for Research Immunization
To leverage the potent targeting ability of CTB, researchers have developed various methods to link antigens directly to the CTB molecule, creating CTB-antigen conjugates. mdpi.comnih.gov These conjugates can be generated through chemical coupling or by creating genetic fusions of the antigen and CTB. mdpi.comnih.gov
Research has consistently shown that conjugating an antigen to CTB is more effective at eliciting an immune response than simply mixing the antigen with CTB. mdpi.com For instance, one study found that an ovalbumin (OVA)-CTB conjugate elicited a 10-fold stronger antibody response compared to when OVA was simply injected as a mixture with CTB. mdpi.com These conjugate vaccines have been explored for a variety of antigens, including those from Mycobacterium tuberculosis. mdpi.com The ability to create stable and effective CTB-antigen conjugates provides a versatile platform for research into the development of new vaccines. mdpi.comnih.gov
Research into Mucosal Immunity Dynamics using this compound
The non-toxic B subunit of the cholera toxin (CTB) has become an invaluable tool in immunological research, particularly for investigating the complex dynamics of mucosal immunity. Its strong affinity for the monosialoganglioside (GM1) receptor, which is widely expressed on the surface of various cells including intestinal epithelial cells and antigen-presenting cells, allows it to effectively engage with the mucosal immune system. This property enables researchers to use CTB to trace cellular uptake pathways, modulate immune responses, and understand the mechanisms that govern immune surveillance and tolerance at mucosal surfaces.
Insights into Gut Epithelial Barrier Interactions
The intestinal epithelial barrier is the primary interface between the host and the luminal environment. Understanding how molecules traverse this barrier is critical to immunology and drug delivery research. CTB serves as a model protein for studying these interactions due to its specific binding and subsequent cellular entry.
Research has demonstrated that CTB binds with high affinity to GM1 ganglioside receptors, which are concentrated in lipid rafts on the apical membrane of intestinal epithelial cells. This interaction initiates the entry of the protein into the cell. Studies utilizing CTB have elucidated that upon binding, the molecule is internalized through various endocytic mechanisms and enters a retrograde trafficking pathway, moving from endosomes to the Golgi apparatus and the endoplasmic reticulum. This pathway is a key area of research for understanding how certain molecules can bypass degradative pathways and gain access to the cell's interior.
The specific binding and trafficking of CTB are exploited by researchers to understand the fundamental processes of epithelial barrier function. For instance, by conjugating other molecules to CTB, scientists can study their uptake and transport across the epithelial layer. While much research has focused on CTB's direct impact on immune cells, studies have also begun to explore its modulatory effects on the epithelial cells themselves. Research on the T84 colon epithelial cell line indicated that CTB could induce an increase in IL-10 mRNA levels, suggesting a potential role for CTB in epithelial cell-mediated immune modulation.
Table 1: Mechanisms of this compound Interaction with the Gut Epithelial Barrier
| Receptor | Cellular Process | Key Research Finding | Citation |
|---|---|---|---|
| Ganglioside GM1 | Binding & Internalization | CTB binds with high affinity to GM1 receptors on intestinal epithelial cells, initiating uptake. | |
| N/A | Receptor-Mediated Endocytosis | The binding of CTB to GM1 triggers internalization of the toxin-receptor complex into the cell. | |
| N/A | Retrograde Trafficking | Following endocytosis, CTB is transported through the endosomes to the Golgi apparatus and endoplasmic reticulum. | |
| N/A | Immune Modulation | CTB was found to induce a dose-dependent increase of IL-10 mRNA in the T84 colon epithelial cell-line. |
Analysis of Local Immunoglobulin A (IgA) Responses
This compound is widely recognized in research for its potent ability to stimulate mucosal immune responses, particularly the production of secretory Immunoglobulin A (IgA). IgA is the predominant antibody isotype at mucosal surfaces and plays a crucial role in immune exclusion, neutralizing pathogens and toxins before they can breach the epithelial barrier.
CTB's efficacy in this regard stems from its ability to act as both a potent immunogen and an adjuvant. When administered mucosally, CTB can enhance local antigen presentation and promote the differentiation of B cells into IgA-producing plasma cells. Research has shown that CTB-stimulated IgA isotype switching is mediated through the action of Transforming Growth Factor-beta 1 (TGF-β1). Studies involving cultures of murine spleen B cells demonstrated that CTB, in the presence of Interleukin-2, significantly increased IgA isotype switching, and this effect was inhibited by anti-TGF-β antibodies.
Furthermore, CTB has been successfully used as a carrier protein to induce mucosal IgA responses against otherwise weakly immunogenic antigens. By covalently coupling an antigen to CTB, researchers can significantly enhance the specific IgA response to that antigen. A notable study demonstrated that mice immunized with a Horseradish Peroxidase (HRP)-CTB conjugate produced 33- to 120-fold higher levels of IgA anti-HRP antibodies in gut washes compared to mice immunized with HRP alone or a simple mixture of HRP and CTB. Similarly, conjugating dextran (B179266), a polysaccharide, to CTB and administering it orally to mice evoked significant local IgA antibody responses against dextran in the small intestine. These findings underscore the utility of CTB as a powerful tool for analyzing and augmenting local IgA responses in experimental settings.
Table 2: Impact of this compound on Local IgA Responses in Research Models
| Immunogen | Study Model | Key Finding on IgA Response | Citation |
|---|---|---|---|
| CTB alone | Bangladeshi Volunteers | A single oral dose induced a local IgA antitoxin response in the intestinal fluid of 7 out of 8 vaccinees. | |
| Horseradish Peroxidase (HRP)-CTB conjugate | Mice (intraduodenal immunization) | Resulted in a 33- to 120-fold higher IgA anti-HRP response in gut washes compared to HRP alone. | |
| Dextran-CTB conjugate | Mice (peroral immunization) | Evoked local IgA antibody responses against dextran in the small intestine. | |
| CTB alone | Murine Spleen B Cells (in vitro) | CTB, with IL-2, significantly increased IgA isotype switching, an effect mediated by TGF-β1. |
Biotechnological and Nanomaterial Research Applications of Cholera Toxin B Subunit
Cholera Toxin B Subunit as a Targeted Delivery Vehicle in Experimental Systems
The non-toxic B subunit of the cholera toxin (CTB) has garnered significant attention in biotechnological research for its ability to act as a targeted delivery vehicle. This utility stems from its high-affinity binding to the monosialoganglioside GM1 receptor, which is present on the surface of many mammalian cells. mdpi.comnih.gov This specific interaction allows for the targeted delivery of various molecular cargoes to cells expressing GM1, making CTB a valuable tool in experimental systems designed to investigate cellular uptake, intracellular trafficking, and the targeted effects of therapeutic or diagnostic agents. plos.orgresearchgate.net
Delivery of Cargo Molecules to GM1-Expressing Cells
The inherent ability of the this compound (CTB) to bind with high specificity to the GM1 ganglioside receptor makes it an exemplary vector for delivering a wide array of cargo molecules directly to GM1-expressing cells. mdpi.com This targeting mechanism is exploited in research to shuttle molecules that otherwise have no specific cellular uptake mechanism. Once bound to GM1 on the cell surface, the CTB-cargo conjugate is internalized by the cell. plos.org
Researchers have successfully conjugated various molecules to CTB, including fluorescent dyes like Alexa Fluor, for use as sensitive neuroanatomical tracers that are transported retrogradely within the nervous system. nih.govbiotium.com This allows for detailed mapping of neural pathways. nih.gov The pentameric structure of CTB offers multiple sites for conjugation, enabling the attachment of different types of cargo without compromising its receptor-binding capability. The journey of the CTB-cargo complex after internalization often involves a process known as retrograde transport, where it moves from endosomes to the trans-Golgi network (TGN) and then to the endoplasmic reticulum (ER). biologists.comnih.govresearchgate.net This pathway is crucial as it can protect the cargo from degradation in lysosomes. nih.gov
Experimental systems have demonstrated the delivery of various cargoes using CTB. For example, biotin-conjugated CTB has been shown to undergo transneuronal transport in the spinal cord, highlighting its potential for mapping neural connectivity with high precision. plos.org The principle of using CTB as a delivery vehicle is based on its natural trafficking pathway, which has evolved to deliver the toxic A subunit of the cholera toxin into the cell's cytosol. nih.gov By replacing the toxic subunit with a molecule of interest, researchers can co-opt this highly efficient system for targeted intracellular delivery in a research setting. mdpi.com
This compound-Functionalized Nanoparticles for Research Delivery
To enhance delivery efficiency and versatility, CTB is often conjugated to the surface of various nanoparticles. This functionalization combines the targeting specificity of CTB with the unique physical and chemical properties of nanomaterials, creating powerful tools for experimental drug and gene delivery.
Mesoporous silica (B1680970) nanoparticles (MSNs) are widely studied as drug delivery carriers due to their high surface area, tunable pore size, and ease of surface modification. When functionalized with CTB, these nanoparticles can be specifically directed to GM1-expressing cells. rsc.org Research has shown that CTB-functionalized MSNs (CTB-MSNs) are taken up by cells through both clathrin- and caveolae-mediated endocytosis. rsc.org Following uptake, these nanoparticle conjugates can partially traffic through the retrograde pathway, moving through the trans-Golgi network to the endoplasmic reticulum. rsc.org This trafficking route allows the cargo loaded within the MSNs, such as the membrane-impermeable dye propidium (B1200493) iodide, to be released into the endoplasmic reticulum and nucleus, demonstrating successful delivery past the cell membrane. rsc.org Studies using motoneuron-like cells have further shown that CTB-modified MSNs supporting a lipid bilayer (protocells) are internalized via lipid rafts and macropinocytosis and can escape lysosomal degradation. nih.govresearchgate.net
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved for therapeutic use, making it an attractive material for nanoparticle-based delivery systems. nih.gov Conjugating CTB to the surface of PLGA nanoparticles enables them to target specific cells and tissues. researchgate.net This strategy has been explored for targeted therapy of glioblastoma, as the GM1 receptor is expressed on cells of the blood-brain barrier (BBB) and glioblastoma cells. nih.gov In experimental models, CTB-functionalized PLGA nanoparticles loaded with chemotherapeutic agents like paclitaxel (B517696) have demonstrated the ability to cross an in vitro BBB model, target glioma cells, and induce apoptosis, leading to prolonged survival in animal models. researchgate.netnih.gov The CTB modification was shown to preserve its bioactivity even in the presence of mouse serum, indicating the robustness of this targeting strategy. researchgate.net
| Nanoparticle Type | Cargo Example | Target Cells/System | Key Research Finding | Reference |
|---|---|---|---|---|
| Mesoporous Silica Nanoparticles (MSNs) | Propidium Iodide | HeLa Cells | Demonstrated retrograde trafficking to the ER and release of cargo into the nucleus. | rsc.org |
| MSN-supported Lipid Bilayers (Protocells) | Therapeutic Cargo (conceptual) | Motoneurons | Uptake mediated by lipid rafts and macropinocytosis, leading to escape from lysosomal degradation. | nih.gov |
| Poly(lactic-co-glycolic acid) (PLGA) | Paclitaxel | Glioblastoma Cells / Blood-Brain Barrier | CTB-NPs crossed an in vitro BBB model and targeted glioma cells, prolonging survival in animal models. | researchgate.netnih.gov |
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic molecules. researchgate.net Their surface can be modified to improve targeting and immune response. creative-biolabs.com Attaching CTB to the outer surface of liposomes greatly enhances their effectiveness as a delivery system, particularly for oral vaccines and antigen delivery. nih.govnih.gov The CTB moiety targets the liposomal carrier to M-cells in the Peyer's patches of the gut, which are key sites for initiating mucosal immunity. nih.gov In preclinical studies, mice immunized orally with CTB-conjugated liposomes containing a model antigen (the saliva-binding region of Streptococcus mutans adhesin) showed significantly higher mucosal IgA and serum IgG antibody responses compared to mice given unconjugated liposomes. nih.gov This indicates that CTB-functionalized liposomes can effectively target mucosal immune tissues and act as a potent adjuvant for inducing robust and lasting immune responses. nih.gov
Strategies for Bypassing Lysosomal Degradation in Targeted Delivery
A major hurdle in targeted intracellular delivery is the degradation of the therapeutic or diagnostic cargo within lysosomes following endocytosis. nih.govresearchgate.net The natural trafficking pathway of the cholera toxin itself provides a key strategy to circumvent this issue. After binding to GM1, CTB is internalized and transported via a retrograde pathway from the plasma membrane to the trans-Golgi Network (TGN) and then to the endoplasmic reticulum (ER). biologists.comnih.gov
In Vitro Models for Blood-Brain Barrier Penetration Studies
The this compound (CTB) serves as a valuable molecular tool in the development and validation of in vitro models of the blood-brain barrier (BBB). Its utility stems from its high-affinity binding to the monosialoganglioside GM1, a glycosphingolipid present on the surface of various mammalian cells, including the endothelial cells that form the BBB. nih.govmdpi.com This specific interaction allows researchers to study receptor-mediated transcytosis, a key mechanism for transporting molecules across the tightly regulated BBB.
In vitro BBB models, which typically consist of monolayers of brain capillary endothelial cells cultured on permeable supports, are essential for screening and predicting the brain penetration of potential neurotherapeutics. frontiersin.org CTB is used in these models to investigate the integrity and transport capabilities of the barrier. By functionalizing nanoparticles or other drug carriers with CTB, researchers can assess how these delivery systems are guided across the in vitro BBB. nih.gov The successful transport of CTB-labeled molecules from the apical (blood side) to the basolateral (brain side) of the cell culture model provides evidence of a viable pathway across the barrier. This approach is instrumental in the preclinical evaluation of targeted drug delivery strategies for neurological disorders, such as glioblastoma, where overcoming the BBB is a major therapeutic challenge. nih.gov
Engineering and Production of Recombinant this compound
The non-toxic nature and potent immunogenic properties of the this compound have made it a prime target for recombinant production. mdpi.comum.ac.ir Various expression systems have been engineered to produce large quantities of pure, biologically active recombinant CTB (rCTB) for research and clinical applications.
Expression Systems for this compound Production
Both prokaryotic and eukaryotic systems have been successfully employed for the production of rCTB, each offering distinct advantages regarding yield, post-translational modifications, and cost-effectiveness. mdpi.com
Prokaryotic Expression Systems (e.g., Escherichia coli, Bacillus, Lactobacillus)
Prokaryotic hosts are widely used for rCTB production due to their rapid growth, well-understood genetics, and potential for high-yield expression.
Escherichia coli : E. coli is the most common prokaryotic host for rCTB production. nih.gov Expression vectors, such as the pET series, are frequently used to clone the CTB gene (ctxB) under the control of a strong, inducible promoter like the T7 promoter. um.ac.irnih.gov Induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) leads to high-level expression of the protein. nih.gov Codon optimization of the ctxB gene for E. coli can further enhance translation efficiency. nih.gov Yields of over 10 mg of rCTB per liter of culture have been reported, with the protein purified to greater than 95% homogeneity. nih.gov
Bacillus : The Bacillus genus, particularly Bacillus brevis, has been utilized as a safe host for rCTB production. This system is advantageous for producing secreted proteins, simplifying downstream purification processes.
Lactobacillus : Lactic acid bacteria (LAB), such as Lactobacillus paracasei and Lactobacillus plantarum, are being explored as live vectors for delivering CTB as an oral vaccine component. oup.comnih.gov Intracellular expression of CTB in L. paracasei has been achieved using expression cassettes with promoters from other lactic acid bacteria. nih.govoup.com Furthermore, secretion of CTB from L. plantarum has been demonstrated using various signal sequences from exported proteins of LAB. oup.comnih.gov The efficiency of secretion has been shown to be host-dependent. nih.gov The rCTB produced in lactobacilli has been confirmed to bind to GM1 ganglioside, indicating correct folding and functionality. nih.govjst.go.jp
Eukaryotic Expression Systems (e.g., Yeast, Silkworms, Plants)
Eukaryotic systems offer the advantage of performing post-translational modifications, which can be crucial for the proper folding and function of complex proteins.
Yeast : The yeast Saccharomyces cerevisiae has been engineered to express functional rCTB. researchgate.netresearchgate.net Using shuttle vectors like pYES2, the ctxB gene is placed under the control of an inducible promoter, such as the GAL1 promoter. researchgate.net Following induction, the yeast-derived rCTB assembles into the correct pentameric structure and retains its specific binding affinity for the GM1-ganglioside receptor. researchgate.net Expression levels of up to 1.8% of the total soluble protein have been achieved. researchgate.net
Silkworms : The silkworm (Bombyx mori) baculovirus expression vector system has been used as a bioreactor for the cost-effective production of rCTB. nih.govkoreascience.kr The ctxB gene is expressed under the control of the strong polyhedrin promoter. nih.gov This system can produce high yields of rCTB, with accumulations of approximately 54.4 mg/L of hemolymph. nih.govkoreascience.kr Importantly, the silkworm-derived CTB is produced as a glycosylated pentamer that maintains its native antigenicity and GM1-ganglioside binding capability. nih.gov
Plants : Transgenic plants have been developed as a platform for producing rCTB, offering the potential for creating edible vaccines. mdpi.com The ctxB gene has been successfully expressed in several plant species, including tobacco, potato, and tomato. researchgate.netnih.govnih.gov In tomato, for example, the gene was introduced via Agrobacterium-mediated transformation under the control of the CaMV 35S promoter. nih.gov The plant-derived CTB was shown to assemble into its native pentameric form and bind specifically to the GM1-ganglioside receptor. nih.gov Expression levels of up to 0.04% of total soluble protein in tomato fruit have been reported. nih.gov An even more efficient approach involves transforming tobacco chloroplasts, which resulted in the accumulation of CTB up to 4.1% of the total soluble leaf protein. nih.gov
Table 1: Comparison of Recombinant this compound (rCTB) Expression Systems
| Expression System | Host Organism(s) | Typical Yield | Key Features |
|---|---|---|---|
| Prokaryotic | Escherichia coli | >10 mg/L | High yield; rapid expression; well-established protocols. nih.gov |
| Lactobacillus sp. | Variable | Potential for use as a live oral vaccine delivery system. oup.comnih.gov | |
| Eukaryotic | Saccharomyces cerevisiae | 0.5-2 mg/L | Generally Recognized as Safe (GRAS) organism; potential for edible vaccines. researchgate.net |
| Silkworm (Bombyx mori) | ~54.4 mg/L hemolymph | Produces glycosylated, functional pentamers; cost-effective bioreactor. nih.gov | |
| Plants (e.g., Tomato, Tobacco) | 0.04% (tomato fruit) to 4.1% (tobacco chloroplasts) of total soluble protein | Potential for low-cost, large-scale production and edible vaccines. nih.govnih.gov |
Advanced Purification Methodologies for Recombinant this compound
High-purity rCTB is essential for its use in research and therapeutic applications. um.ac.ir Affinity chromatography is a powerful technique that exploits the specific binding properties of rCTB for its efficient purification.
Affinity Chromatography Techniques
Affinity chromatography separates proteins based on a highly specific, reversible binding interaction between the protein and a ligand immobilized on a chromatographic matrix.
Immobilized Metal Affinity Chromatography (IMAC) : This is a widely used method for purifying recombinant proteins that have been engineered to include a polyhistidine tag (His-tag). nih.gov The His-tagged rCTB is loaded onto a column containing a resin chelated with divalent metal ions, such as nickel (Ni²⁺). um.ac.ir The histidine residues in the tag coordinate with the immobilized nickel ions, binding the protein to the column. um.ac.ir After washing away unbound proteins, the purified rCTB is eluted by adding a competitor molecule, such as imidazole, or by lowering the pH. nih.gov
Lectin/Carbohydrate Affinity Chromatography : This technique leverages the natural binding affinity of CTB for specific carbohydrates. Since CTB binds to the galactose moiety of the GM1 ganglioside, a resin with immobilized D-galactose can be used for purification. Recombinant CTB in a crude lysate will bind to the D-galactose-agarose column while other proteins pass through. The bound rCTB is then eluted using a gradient of free D-galactose, with yields reported to be greater than 90%.
Table 2: Affinity Chromatography Techniques for rCTB Purification
| Technique | Principle | Ligand | Elution Method |
|---|---|---|---|
| Immobilized Metal Affinity Chromatography (IMAC) | Binding of a polyhistidine tag to chelated metal ions. | Ni²⁺ or other divalent metal ions | Imidazole gradient or pH reduction. nih.gov |
| Galactose Affinity Chromatography | Specific binding of CTB to galactose residues. | D-galactose immobilized on agarose | D-galactose gradient. |
Immobilized Metal Affinity Chromatography (IMAC)
Immobilized Metal Affinity Chromatography (IMAC) is a widely used method for the purification of recombinant proteins, including the this compound, particularly when it is engineered to contain a polyhistidine-tag (His-tag). This technique leverages the affinity of histidine residues for chelated metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), immobilized on a chromatographic resin.
The purification process typically involves loading a clarified cell lysate or culture medium containing the His-tagged CTB onto the IMAC column. The histidine residues in the engineered CTB form coordinate bonds with the immobilized metal ions, leading to the retention of the protein on the column, while other proteins with little to no affinity for the metal ions pass through. After a washing step to remove non-specifically bound proteins, the purified His-tagged CTB is eluted by either decreasing the pH or, more commonly, by introducing a competing molecule such as imidazole, which has a higher affinity for the metal ions.
A study detailing an Escherichia coli-based expression and purification method for recombinant CTB reported a two-step chromatography process commencing with IMAC. nih.gov This initial IMAC step is crucial for capturing the secreted recombinant CTB from the culture medium. The inherent weak affinity of native CTB for Ni²⁺, due to the presence of two histidine residues, can also be exploited for purification without a His-tag, although the efficiency may be lower. researchgate.net
Table 1: Representative Data for IMAC Purification of this compound
| Parameter | Value | Reference |
| Expression System | E. coli BL21(DE3) | nih.gov |
| Tag | C-terminal 6xHis-tag | um.ac.ir |
| Binding Buffer | Phosphate (B84403) buffer with NaCl | researchgate.net |
| Elution Agent | Imidazole gradient | researchgate.net |
| Purity after IMAC | >90% | nih.gov |
| Yield | >10 mg/L of culture | nih.gov |
Ceramic Hydroxyapatite Chromatography
Ceramic Hydroxyapatite (CHT) chromatography is a powerful and versatile mixed-mode chromatography technique that can be employed for the purification of a wide range of biomolecules, including the this compound. CHT is a crystalline form of calcium phosphate that offers unique separation properties based on a combination of cation exchange and calcium metal affinity interactions.
The separation mechanism in CHT chromatography is complex. The phosphate groups on the resin act as cation exchangers, interacting with positively charged amino acid residues on the protein surface. Simultaneously, the calcium ions on the resin can form coordination bonds with carboxyl groups of acidic amino acid residues. This dual mode of interaction allows for high-resolution separations that are often not achievable with single-mode chromatography techniques.
In the context of CTB purification, CHT is often used as a polishing step following an initial capture step like IMAC. nih.gov This secondary purification step is highly effective at removing remaining impurities, such as host cell proteins, nucleic acids, and endotoxins, resulting in a highly pure and homogeneous CTB preparation. A study demonstrated that a purification protocol involving IMAC followed by CHT yielded CTB with a purity of over 95%. nih.gov
Table 2: Performance of Ceramic Hydroxyapatite Chromatography in CTB Purification
| Parameter | Description | Value | Reference |
| Chromatography Type | Mixed-mode | - | researchgate.netbio-rad.com |
| Preceding Step | IMAC | - | nih.gov |
| Binding Interaction | Cation exchange and calcium affinity | - | bio-rad.com |
| Final Purity of CTB | Percentage of homogeneity | >95% | nih.gov |
| Endotoxin Removal | Reduction to acceptable levels | <1 EU/mg | nih.gov |
Design and Synthesis of this compound Fusion Proteins and Conjugates
The structural and functional characteristics of the this compound make it an excellent scaffold for the design and synthesis of fusion proteins and conjugates with novel functionalities. Its pentameric structure allows for the multivalent display of fused or conjugated molecules, which can enhance avidity and biological activity.
Conjugation with Fluorescent Dyes for Imaging Applications
The conjugation of fluorescent dyes to the this compound has created powerful tools for various imaging applications, particularly in neuroscience and cell biology. nih.govbiotium.comatlantisbioscience.com Fluorescently labeled CTB is widely used as a neuronal tracer for mapping neural circuits due to its efficient retrograde and anterograde transport along axons. nih.govresearchgate.net
The process of conjugation typically involves the chemical coupling of a reactive fluorescent dye to amino acid residues on the surface of the CTB protein, such as primary amines on lysine (B10760008) residues. A variety of fluorescent dyes with different spectral properties, from green to near-infrared, are commercially available as CTB conjugates, including Alexa Fluor and CF dyes. nih.govbiotium.comatlantisbioscience.com These next-generation dyes offer advantages in brightness and photostability, enabling high-resolution and long-term imaging. atlantisbioscience.com
Fluorescent CTB conjugates are also valuable for studying lipid rafts, which are specialized microdomains in the plasma membrane enriched in ganglioside GM1. biotium.com By binding to GM1, fluorescent CTB can be used to visualize the distribution and dynamics of lipid rafts in living or fixed cells. biotium.com
Table 3: Common Fluorescent Dyes Conjugated to this compound
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Common Application |
| CF®488A | 490 | 515 | Neuronal tracing, Lipid raft imaging |
| Alexa Fluor 488 | 495 | 519 | Neuronal tracing |
| CF®594 | 594 | 614 | Neuronal tracing, Live cell imaging |
| Alexa Fluor 594 | 590 | 617 | Neuronal tracing |
Incorporation of Non-Canonical Amino Acids for "Click" Chemistry
The incorporation of non-canonical amino acids (ncAAs) into the this compound opens up new avenues for its site-specific modification using bioorthogonal chemistry, such as "click" chemistry. This powerful technique allows for the precise attachment of various molecules, including fluorescent probes, drugs, and nanomaterials, to the CTB scaffold without interfering with its biological function.
One common approach involves the use of an auxotrophic E. coli strain that can incorporate an analog of a natural amino acid into the protein structure. For instance, L-azidohomoalanine (Aha), an analog of methionine, can be incorporated into proteins. The azide (B81097) group on Aha can then be specifically reacted with an alkyne-containing molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry.
This strategy has been successfully applied to CTB for the site-specific conjugation of nanoparticles. By creating a mutant of CTB with a single methionine residue, researchers can ensure the incorporation of only one Aha molecule per subunit. This allows for the controlled attachment of alkyne-functionalized quantum dots or other nanomaterials, enabling advanced imaging and delivery applications.
Directed Assembly of Higher-Order Structures via Coiled-Coil Appendages
Recent research has demonstrated a novel strategy for the directed assembly of this compound pentamers into higher-order, tubular supramolecular structures through the genetic fusion of coiled-coil appendages. nih.govacs.orgnih.gov Coiled-coils are protein structural motifs where two or more alpha-helices are coiled together, and they can be engineered to self-associate into specific oligomeric states.
By appending a coiled-coil domain to one face of the pentameric CTB, researchers have been able to induce the ordered assembly of these pentamers into well-defined tubular nanostructures. nih.govacs.orgnih.gov X-ray crystallography has revealed a hierarchical assembly process where the coiled-coil domains mediate the interaction between CTB pentamers, driving the formation of these complex architectures. nih.govacs.org
This approach provides a simple and effective method for creating bespoke supramolecular assemblies of functional proteins. nih.govnih.gov The functional sites of the CTB, such as the GM1 binding sites, can be oriented towards the exterior of the tubular structure, making them accessible for interactions with other molecules or cells. nih.govacs.org This technology holds promise for the development of novel nanomaterials for applications in drug delivery, vaccine development, and bionanotechnology.
Comparative Studies with Homologous Toxins
The this compound belongs to the AB₅ family of bacterial toxins, which includes several homologous proteins with similar structures but sometimes differing biological activities. Comparative studies between CTB and its homologs, such as the B subunit of the heat-labile enterotoxin (EtxB) from Escherichia coli, provide valuable insights into their structure-function relationships and inform their use in various biotechnological applications.
EtxB is structurally and functionally very similar to CTB, with both proteins binding to the GM1 ganglioside receptor. However, studies have shown that EtxB can be a more potent mucosal adjuvant than CTB. nih.gov When co-administered intranasally with an antigen, EtxB elicited stronger serum and secretory antibody responses compared to CTB. nih.gov These findings suggest that despite their structural homology, subtle differences between EtxB and CTB can lead to significant variations in their immunostimulatory properties, making EtxB a potentially superior candidate for certain vaccine adjuvant applications. nih.gov
Another related toxin is the pertussis toxin (PT) from Bordetella pertussis, which also has an AB₅ structure. While the B-oligomer of PT is responsible for receptor binding, its receptor specificity and subsequent intracellular trafficking pathways differ from those of CTB. These differences in receptor binding and cellular interactions are critical considerations when choosing a toxin subunit for specific applications, such as targeted drug delivery or as an immunological adjuvant.
Analogies with Escherichia coli Heat-Labile Enterotoxin B Subunit (LTB)
The B subunit of the Escherichia coli heat-labile enterotoxin (LTB or EltB) is the closest structural and functional homolog to CTB. nih.gov Both toxins are part of the AB5 toxin family, where the B subunit pentamer is responsible for receptor binding and delivery of the catalytic A subunit into target cells. wikipedia.org
Structural and Functional Homology: CTB and LTB share a high degree of sequence and structural similarity. nih.gov This homology results in shared biological functions, most notably their potent mucosal immunogenicity and ability to act as adjuvants, enhancing the immune response to co-administered antigens. nih.govresearchgate.netnih.gov Both CTB and LTB bind to ganglioside receptors on intestinal epithelial cells, initiating their immunological effects. While CTB exclusively binds to the GM1 ganglioside, LTB exhibits a broader binding profile, which includes GM1 as well as other gangliosides and even some glycoproteins.
Comparative Adjuvanticity: While both are considered powerful mucosal adjuvants, research indicates that LTB may possess stronger immunostimulatory properties than CTB. nih.gov Studies comparing the adjuvant effects of highly purified recombinant LTB and CTB have shown that LTB can elicit more robust serum and secretory antibody responses, as well as greater lymphocyte proliferation when co-administered with an antigen. nih.gov These differences in potency suggest that despite their structural similarities, subtle distinctions in their interactions with host cell receptors and subsequent signaling pathways can lead to varied immunological outcomes.
| Feature | This compound (CTB) | E. coli Heat-Labile Enterotoxin B Subunit (LTB) |
| Toxin Family | AB5 | AB5 |
| Structure | Homopentamer | Homopentamer |
| Primary Receptor | Monosialoganglyoside GM1 | Monosialoganglyoside GM1, other gangliosides |
| Adjuvanticity | Potent mucosal adjuvant | Potent mucosal adjuvant, potentially stronger than CTB nih.gov |
| Immunological Response | Stimulates strong humoral immunity | Stimulates enhanced serum and secretory antibody titers nih.gov |
Comparisons with Shiga Toxin B Subunit in Endocytosis and Trafficking Research
The B subunit of Shiga toxin (STxB), produced by Shigella dysenteriae and some strains of E. coli, provides another important point of comparison for understanding the intracellular journey of CTB. Although functionally related in their role of binding to cell surface glycolipids and facilitating retrograde transport, CTB and STxB exhibit key differences that are exploited in cell biology research. nih.gov
Receptor Binding and Endocytic Pathways: A primary distinction lies in their receptor specificity. CTB binds to the ganglioside GM1, whereas STxB binds to the neutral glycosphingolipid globotriaosylceramide (Gb3 or CD77). nih.govmdpi.com This differential receptor usage can lead to distinct entry routes into the cell.
The endocytosis of CTB can occur through various mechanisms, including both clathrin-dependent and clathrin-independent pathways, which can be cell-type specific. nih.govnih.govbiologists.com For instance, in some cells, CTB internalization is facilitated by caveolae-mediated endocytosis. In contrast, STxB is a classic example of a toxin that utilizes clathrin-independent endocytosis. researchgate.net After binding to Gb3, STxB induces the formation of tubular membrane invaginations, leading to its uptake into the cell. mdpi.com
Retrograde Trafficking: Despite differences in their initial uptake, both CTB and STxB are renowned for their ability to travel via the retrograde transport pathway from early endosomes to the trans-Golgi network (TGN) and then to the endoplasmic reticulum (ER). nih.govrsc.org This shared pathway has made both subunits invaluable tools for dissecting the machinery of intracellular sorting and transport. By conjugating fluorescent probes or nanoparticles to CTB and STxB, researchers can track and compare their trafficking routes in living cells, revealing insights into the regulation of endosomal sorting and Golgi-ER transport.
Applications in Nanoparticle Research: The distinct trafficking behaviors of CTB and STxB have been leveraged in the field of nanotechnology. By functionalizing nanoparticles with these toxin subunits, researchers can direct the nanoparticles to specific subcellular locations. nih.govrsc.org For example, CTB-coated mesoporous silica nanoparticles have been shown to be taken up by cells and partially trafficked in a retrograde fashion to the Golgi and ER. nih.govrsc.org Comparing the intracellular fate of nanoparticles coated with CTB versus those coated with STxB allows for a deeper understanding of how receptor-mediated entry influences the subcellular targeting of nanomaterials.
| Feature | This compound (CTB) | Shiga Toxin B Subunit (STxB) |
| Primary Receptor | Monosialoganglyoside GM1 nih.govnih.gov | Globotriaosylceramide (Gb3/CD77) mdpi.com |
| Endocytosis | Clathrin-dependent and -independent pathways (cell-type specific) nih.govnih.govbiologists.com | Primarily clathrin-independent researchgate.net |
| Intracellular Transport | Retrograde pathway to Golgi and Endoplasmic Reticulum nih.govrsc.org | Retrograde pathway to Golgi and Endoplasmic Reticulum nih.gov |
| Research Utility | Tracer for GM1-mediated endocytosis and retrograde transport | Model for Gb3-mediated, clathrin-independent endocytosis and retrograde transport |
Advanced Methodologies and Analytical Techniques in Cholera Toxin B Subunit Research
Confocal Laser Scanning Microscopy for Cellular Interaction Visualization
Confocal Laser Scanning Microscopy (CLSM) is an indispensable tool for visualizing the dynamic interactions between the Cholera Toxin B subunit (CTB) and living cells with high resolution. This technique allows for the optical sectioning of thick specimens, which eliminates out-of-focus light and enables the generation of three-dimensional reconstructions of cellular structures.
In CTB research, fluorescently labeled CTB conjugates are widely used to track its binding, internalization, and subsequent intracellular trafficking. biotium.com Studies have utilized CLSM to observe the interaction of CTB with various cell lines, including J774A.1 macrophages and Caco-2 intestinal epithelial cells. nih.gov Upon exposure to CTB, significant morphological changes, such as membrane deformation and the formation of membrane ruffles, have been visualized in macrophages. nih.gov In contrast, intestinal epithelial cells showed a more limited and selective uptake of CTB. nih.gov
CLSM is also crucial for determining the subcellular localization of CTB after endocytosis. Research has demonstrated that CTB, after binding to the GM1 receptor on the cell surface, is transported in a retrograde fashion through the trans-Golgi network to the endoplasmic reticulum. rsc.orgbiorxiv.org This trafficking pathway has been meticulously mapped using CLSM by observing the co-localization of fluorescent CTB with specific organelle markers. biorxiv.org For instance, studies involving CTB-modified mesoporous silica (B1680970) nanoparticles have used CLSM to confirm that these nanoparticle conjugates are taken up by cells and follow the same retrograde trafficking pathway. rsc.org
| Cell Line | Key Observation via CLSM | Reference |
|---|---|---|
| J774A.1 Macrophages | Significant uptake of CTB, leading to membrane deformation and ruffling. | nih.gov |
| Caco-2 Intestinal Epithelial Cells | Limited and non-uniform internalization of CTB. | nih.gov |
| HeLa Cells | Surface labeling and endocytosis of fluorescent CTB conjugates. Retrograde trafficking to the endoplasmic reticulum. | biotium.comrsc.org |
Flow Cytometry for Immune Cell Characterization and Uptake Studies
Flow cytometry is a powerful, high-throughput technique used to analyze the physical and chemical characteristics of single cells in a fluid stream. In the context of CTB research, it is extensively applied to quantify cellular uptake and to characterize the immune cell populations that interact with CTB or CTB-based constructs.
This methodology allows for the rapid quantification of CTB uptake by thousands of cells per second. For example, flow cytometry analysis has revealed that pre-exposure of J774A.1 macrophage cells to CTB can significantly reduce their subsequent uptake of silica nanoparticles, suggesting competition for or modulation of shared endocytic pathways. nih.gov
Furthermore, flow cytometry is instrumental in dissecting the immunomodulatory properties of CTB. By using a panel of fluorescently labeled antibodies against specific cell surface markers, researchers can identify and characterize various immune cell subsets. In studies investigating CTB-based mucosal immunogens, imaging flow cytometry identified specific dendritic cell (DC) populations, such as CD103+ and CD11c+ DCs, as the primary cells responsible for the uptake of the immunogen in the intestine. nih.gov The technique further allowed for the characterization of T helper cells (Th1 and Th17) that were found interacting with these antigen-containing DCs. nih.gov Other studies have used flow cytometry to show that intradermal administration of CTB increases the number of activated dendritic cells in the skin, as evidenced by the upregulation of co-stimulatory molecules like CD86 and CD40. frontiersin.org
| Application | Cell Type Analyzed | Key Markers/Findings | Reference |
|---|---|---|---|
| Nanoparticle Uptake Modulation | J774A.1 Macrophages | CTB exposure reduced the uptake of SiO2 nanoparticles. | nih.gov |
| Immune Cell Uptake | Intestinal Dendritic Cells (DCs) | Preferential uptake by CD103+ and CD11c+ DCs. | nih.gov |
| Immune Cell Characterization | Skin Dendritic Cells (DCs) | Increased numbers of activated (CD11c+, MHC-II+, CD86+, CD40+) DCs. | frontiersin.org |
| T-Cell Interaction | T helper cells | CTB-containing DCs interacted with Th1 (T-bet+) and Th17 (RORγt+) cells. | nih.gov |
Biochemical Assays for Binding Affinity (e.g., GM1-ELISA, Surface Plasmon Resonance)
Quantifying the binding affinity of CTB to its primary receptor, the GM1 ganglioside, is fundamental to understanding its biological function and for the quality control of recombinant or conjugated CTB variants. Two primary biochemical assays for this purpose are the GM1-Enzyme-Linked Immunosorbent Assay (GM1-ELISA) and Surface Plasmon Resonance (SPR).
GM1-ELISA is a widely used method to confirm the functional integrity of CTB. The assay involves coating microtiter plates with GM1 ganglioside, followed by the incubation with the CTB-containing sample. The bound CTB is then detected using a specific antibody conjugated to an enzyme that produces a measurable colorimetric signal. A positive result indicates that the CTB has correctly assembled into its pentameric form, which is essential for high-avidity binding to GM1. nih.gov This assay has been crucial in validating the functionality of CTB produced in transgenic plants and of various CTB mutants. nih.govpnas.org
Surface Plasmon Resonance (SPR) is a more sophisticated, label-free technique that provides real-time quantitative data on biomolecular interactions. rsc.org In SPR, one molecule (e.g., GM1 ganglioside) is immobilized on a sensor chip, and a solution containing its binding partner (CTB) is flowed over the surface. The binding events are detected as changes in the refractive index at the sensor surface, allowing for the precise determination of association (ka) and dissociation (kd) rate constants. From these values, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated.
SPR studies have been instrumental in meticulously characterizing the binding kinetics of CTB. They have confirmed that CTB binds to GM1 with exceptionally high affinity, with reported KD values in the picomolar to low nanomolar range. pnas.orgacs.org Furthermore, SPR has been used to compare the affinity of CTB for a series of different gangliosides, revealing a clear binding preference. acs.org
| Ligand | Reported Dissociation Constant (KD) | Technique | Reference |
|---|---|---|---|
| GM1 | 4.61 x 10⁻¹² M | SPR | acs.org |
| GM1 | 1.9 x 10⁻¹⁰ M | SPR | pnas.org |
| GM2 | Ranked second in binding preference after GM1 | SPR | acs.org |
| GD1a | Ranked third in binding preference after GM1 | SPR | acs.org |
| Asialo-GM1 | 1.88 x 10⁻¹⁰ M | SPR | acs.org |
| CTB Mutant (H57A) | 5.0 x 10⁻¹⁰ M | SPR | pnas.org |
Gene Expression Analysis in this compound Research
Gene expression analysis in the context of CTB research encompasses two main areas: the study of the native regulation of the ctxB gene in Vibrio cholerae and the verification of ctxB gene expression in heterologous systems for recombinant protein production.
In Vibrio cholerae, the expression of cholera toxin is tightly controlled by a complex regulatory cascade. umich.edu Molecular techniques are used to study the interactions between regulatory proteins and promoter regions of the virulence genes. Research has shown that the coordinate expression of cholera toxin and the toxin-co-regulated pilus (TCP) is controlled by the ToxT protein. umich.edumdpi.com Studies analyzing the ctx promoter have identified specific repeating DNA sequences (TTTTGAT) that are essential for ToxT-dependent activation. umich.edu Furthermore, negative regulators, such as the protein H-NS, have been shown to repress promoter activity. umich.edu
The production of recombinant CTB for research and therapeutic applications often involves expressing the ctxB gene in other organisms, such as plants or bacteria. nih.govnih.gov Gene expression analysis is critical to confirm the success of this genetic engineering.
Polymerase Chain Reaction (PCR) and Southern Blotting are used to confirm the stable integration of the ctxB gene into the host organism's genome. nih.govnih.gov
Northern Blotting or Reverse Transcription PCR (RT-PCR) is employed to detect the presence of ctxB-specific messenger RNA (mRNA) transcripts, confirming that the inserted gene is being actively transcribed. nih.gov
These molecular techniques provide the foundational evidence that a host system has been successfully transformed and is transcribing the gene of interest, which is the first step toward producing the recombinant protein.
Proteomic Analysis of Protein Corona Formation with Nanoparticle Conjugates
Proteomic analysis, primarily using liquid chromatography coupled with mass spectrometry (LC-MS), is the gold standard for identifying and quantifying the hundreds of proteins that can make up the corona. researchgate.netnih.gov The general workflow involves:
Incubating the CTB-nanoparticle conjugates in a relevant biological fluid (e.g., human serum).
Isolating the nanoparticle-corona complexes from the unbound proteins.
Eluting the bound proteins from the nanoparticle surface.
Digesting the proteins into smaller peptides and analyzing them by LC-MS to identify the parent proteins.
While specific proteomic studies on the protein corona of CTB-nanoparticle conjugates are emerging, extensive research on other nanoparticles provides a clear framework for the expected findings. The composition of the corona is influenced by the nanoparticle's physicochemical properties (size, surface charge, hydrophobicity) and the biological environment. researchgate.net The "Vroman effect" describes how the corona's composition evolves, with abundant, low-affinity proteins initially binding and being gradually replaced by less abundant proteins with higher affinity. researchgate.net
Proteomic analyses typically reveal that the corona is composed of a diverse set of proteins that can be categorized by function. Understanding the specific protein corona that forms on CTB-nanoparticle conjugates is crucial for predicting their behavior in vivo and for designing more effective targeted delivery systems.
| Protein Class | Biological Function / Implication for Nanoparticles |
|---|---|
| Apolipoproteins | Lipid transport; can influence biodistribution and cellular uptake. |
| Immunoglobulins | Immune recognition; opsonization leading to clearance by the immune system. |
| Complement Proteins | Part of the innate immune system; can trigger inflammatory responses and clearance. |
| Coagulation Factors | Involved in blood clotting; can affect hemocompatibility. |
| Acute Phase Proteins | Proteins whose plasma concentrations change in response to inflammation. |
| Albumin | Most abundant plasma protein; often a major component of the corona, influences stability and circulation time. |
Future Directions and Conceptual Frontiers in Cholera Toxin B Subunit Research
Elucidating Underexplored Immunomodulatory Pathways of Cholera Toxin B Subunit
While the adjuvant properties of CTB are well-documented, its intricate interactions with the immune system are still being unveiled. Future research is poised to delve deeper into the underexplored immunomodulatory pathways of CTB, moving beyond its established role in promoting humoral immunity.
Recent studies have revealed that CTB can induce a state of "trained immunity" in dendritic cells (DCs), a form of innate immune memory. nih.govfrontiersin.org This training leads to a long-term reprogramming of DCs, enhancing their ability to present antigens and stimulate robust CD8+ T cell responses against tumors. nih.govfrontiersin.org Further investigation into the epigenetic and metabolic changes underpinning this phenomenon could unlock new avenues for cancer immunotherapy.
The influence of CTB on T helper (Th) cell differentiation is another area ripe for exploration. While some studies suggest CTB preferentially induces Th2-type responses, characterized by the production of cytokines like IL-4 and IL-10, others have observed the simultaneous induction of Th1 cytokines such as IFN-γ. mdpi.comnih.gov The precise mechanisms governing this differential effect, including the role of antigen-presenting cells (APCs) and the specific context of immunization, remain to be fully elucidated.
Furthermore, the capacity of CTB to promote the generation of regulatory T cells (Tregs) presents a promising therapeutic strategy for autoimmune and inflammatory diseases. nih.govnih.gov Research indicates that CTB can prevent the maturation of human DCs, leading to a decrease in IL-12 production and the subsequent induction of IL-10-producing Tregs. nih.gov Paradoxically, while the whole cholera toxin acts as an adjuvant, the B subunit alone has been shown to induce antigen-specific tolerance when administered mucosally. nih.gov Future studies will likely focus on harnessing this tolerogenic potential for the treatment of conditions like type 1 diabetes and other autoimmune disorders. jax.org
Table 1: Immunomodulatory Effects of this compound
| Immune Cell Type | Observed Effect of CTB | Potential Application |
| Dendritic Cells (DCs) | Induction of "trained immunity"; prevention of maturation. nih.govfrontiersin.orgnih.gov | Cancer immunotherapy; modulation of immune responses. |
| T helper (Th) Cells | Can promote both Th1 and Th2 responses. mdpi.comnih.gov | Vaccine development; directing specific immune responses. |
| Regulatory T (Treg) Cells | Promotes the induction of Tregs. nih.govnih.gov | Treatment of autoimmune and inflammatory diseases. |
| B Cells | Strong induction of mucosal and systemic antibody responses. mdpi.com | Mucosal vaccine development. |
Innovations in this compound-Based Targeted Delivery System Design
The high affinity of CTB for the GM1 ganglioside makes it an exceptional candidate for targeted drug delivery, particularly to tissues and cells where this receptor is highly expressed. Innovations in the design of CTB-based delivery systems are focused on enhancing their efficacy, specificity, and versatility.
A significant area of development is the use of CTB in nanoparticle-based systems for drug delivery to the brain. researchgate.netnih.gov The blood-brain barrier (BBB) poses a major obstacle to treating neurological diseases, but CTB's ability to undergo retrograde transport in neurons allows it to circumvent this barrier. researchgate.netbiorxiv.org Researchers have successfully designed CTB-functionalized nanoparticles to deliver therapeutic agents and imaging probes to the brain, particularly the hippocampus, for conditions like Alzheimer's disease. researchgate.netnih.gov These nanosystems can be administered intranasally, offering a non-invasive delivery route. researchgate.netnih.gov
The application of CTB-based delivery systems in cancer therapy is also a rapidly advancing field. Gliomas, for instance, express high levels of GM1, making them a prime target for CTB-conjugated therapies. nih.govresearchgate.net Studies have shown that paclitaxel-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles decorated with CTB can effectively cross the BBB, target glioma cells, and induce apoptosis, leading to prolonged survival in animal models. nih.govresearchgate.net
Future innovations will likely involve the development of "smart" CTB-based delivery systems that can respond to specific stimuli in the target microenvironment, releasing their payload only when and where it is needed. Additionally, combining therapeutic agents with diagnostic molecules on a single CTB-based platform could enable simultaneous treatment and monitoring of disease progression.
Table 2: Applications of CTB-Based Targeted Delivery Systems
| Target Tissue/Disease | Delivery System Design | Key Findings |
| Brain (e.g., Hippocampus) | CTB-based nanoparticles with MRI capability (CB-Gd-Cy5.5). researchgate.netnih.gov | Efficient delivery across the BBB via intranasal administration. researchgate.netnih.gov |
| Glioma | CTB-functionalized paclitaxel-loaded PLGA nanoparticles. nih.govresearchgate.net | Enhanced penetration of the BBB and targeted apoptosis of glioma cells. nih.govresearchgate.net |
| Inflamed Tissues | CTB-fusion proteins carrying anti-inflammatory agents. mdpi.com | Targeted delivery to inflamed tissues. mdpi.com |
Advancements in Recombinant Engineering for Novel Research Tools
Recombinant DNA technology has revolutionized the use of CTB, allowing for the production of fusion proteins and conjugates with novel functionalities. These engineered molecules serve as powerful tools for both basic research and therapeutic development.
The genetic fusion of antigens to CTB has been a cornerstone of mucosal vaccine development. mdpi.comnih.gov Systematic studies have explored the impact of N-terminal, C-terminal, and dual fusions on the pentamerization and GM1-binding ability of CTB, providing valuable insights for the rational design of subunit vaccines. nih.gov For instance, C-terminal fusions have been shown to be more efficient in terms of pentamerization and GM1 binding compared to N-terminal or dual fusions. nih.gov
More recent advancements have moved beyond simple fusions to incorporate more sophisticated chemical and enzymatic ligation techniques. The use of "click" chemistry, for example, allows for the rapid and specific attachment of various molecules, including fluorescent dyes and nanoparticles, to CTB that has been engineered to contain non-canonical amino acids. rsc.org This approach offers greater flexibility and control over the final conjugate compared to traditional methods.
Chemoenzymatic methods, such as sortase-mediated ligation, are also being employed to create well-defined CTB glycoconjugates. frontiersin.org This technique enables the site-specific attachment of glycopeptides to the CTB scaffold, which is crucial for developing vaccines targeting cancer-associated carbohydrate antigens like Mucin 1 (MUC1). frontiersin.org
The future of recombinant CTB engineering lies in the creation of multifunctional platforms that combine targeting, therapeutic, and diagnostic capabilities in a single molecule. The development of orthogonal ligation strategies will be key to achieving this, allowing for the precise and controlled attachment of multiple distinct moieties to the CTB scaffold.
Interdisciplinary Applications of this compound in Systems Biology
The unique properties of CTB have led to its adoption as a versatile tool in various disciplines beyond immunology and drug delivery, particularly in the field of systems biology.
In neuroscience, CTB is widely used as a highly sensitive neuronal tracer for mapping neural circuits. nih.govnih.govmit.eduspringernature.com Its ability to be transported both retrogradely and anterogradely allows for the detailed visualization of neuronal connections at both the light and electron microscopic levels. nih.govnih.govmit.edu Fluorescently labeled CTB conjugates have further enhanced its utility, enabling multicolor tracing of multiple neuronal pathways simultaneously. springernature.com
In cell biology, CTB serves as a valuable probe for studying the structure and dynamics of the plasma membrane. mdpi.com By binding to GM1, which is concentrated in lipid rafts, CTB can be used to visualize these membrane microdomains and to track their involvement in cellular processes such as endocytosis and intracellular trafficking. mdpi.comnih.gov The internalization of CTB occurs through both clathrin-dependent and clathrin-independent pathways, making it a useful tool to dissect these different endocytic mechanisms. mdpi.com
The application of CTB in glycobiology is another emerging area. By modifying the glycan structures on the surface of recombinant CTB, researchers can investigate the role of specific carbohydrates in protein trafficking and function within the cell. news-medical.net This approach has the potential to shed light on the complex processes of protein glycosylation that occur in the endoplasmic reticulum and Golgi apparatus. news-medical.net
As our understanding of complex biological systems continues to grow, the interdisciplinary applications of CTB are likely to expand further. Its ability to interact with specific cellular components and to be readily modified makes it an ideal tool for probing and manipulating biological networks in a targeted manner.
Q & A
Q. What is the structural basis of CTB’s receptor-binding specificity, and how does this inform experimental design for studying host-pathogen interactions?
CTB’s pentameric structure enables high-affinity binding to GM1 ganglioside receptors on eukaryotic cells. Researchers should use techniques like X-ray crystallography or cryo-EM to resolve CTB-GM1 interactions . For functional assays, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics. Ensure recombinant CTB purity (>95% by SDS-PAGE) and validate receptor specificity using GM1-deficient cell lines as negative controls .
Q. How can CTB be utilized as a non-toxic tracer in cellular uptake studies, and what methodological controls are essential?
CTB’s lack of enzymatic activity (unlike the holotoxin) makes it ideal for tracking endocytosis. Fluorescently labeled CTB (e.g., Alexa Fluor conjugates) can monitor vesicular trafficking via confocal microscopy. Include controls for non-specific binding (e.g., competitive inhibition with excess GM1) and validate colocalization with endosomal markers (e.g., Rab5/Rab7). Reproducibility requires standardized cell culture conditions and batch-to-batch consistency in CTB preparations .
Q. What are the critical considerations when designing immunoassays to detect CTB in environmental or clinical samples?
Combine CTB-specific antibodies (e.g., anti-CTB monoclonal) with O1/O139 serotype detection, as recommended by the Global Task Force on Cholera Control (GTFCC). Use multiplex PCR or ELISA to differentiate ctxB from ctxA and confirm Vibrio cholerae identity. Cross-reactivity risks can be mitigated by pre-adsorbing antibodies against non-target antigens .
Advanced Research Questions
Q. How should researchers address contradictory data regarding CTB’s role in immune modulation (e.g., tolerogenic vs. adjuvant effects)?
Discrepancies often arise from variability in experimental models (e.g., murine vs. human dendritic cells) or CTB purity. To resolve this:
- Compare CTB batches using mass spectrometry to confirm absence of holotoxin contamination.
- Use knockout mice (e.g., GM1-deficient) to isolate receptor-dependent effects.
- Perform transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways .
Q. What methodologies optimize recombinant CTB production in E. coli while ensuring proper pentameric assembly?
CTB’s disulfide-bond-dependent quaternary structure requires optimized periplasmic expression. Use plasmid vectors with a pelB leader sequence for secretion into the oxidative environment of the periplasm. Monitor assembly via native PAGE and confirm pentamer stability with dynamic light scattering (DLS). Scale-up challenges (e.g., inclusion body formation) may necessitate redox shuffling buffers or fusion tags .
Q. How can researchers validate CTB’s utility as a vaccine carrier for heterologous antigens, and what are common pitfalls in conjugation strategies?
CTB’s mucosal immunogenicity makes it a candidate for antigen fusion. Validate conjugates using:
- Size-exclusion chromatography (SEC) to confirm covalent linkage.
- GM1-binding ELISAs to ensure retained receptor affinity.
- In vivo challenge models (e.g., intranasal immunization followed by bacterial/viral exposure). Avoid over-glycosylation of fused antigens, which may sterically hinder CTB’s receptor binding .
Q. What experimental frameworks reconcile in vitro and in vivo findings on CTB’s retrograde trafficking and biological outcomes?
Use polarized epithelial cells (e.g., Caco-2 monolayers) to model intestinal uptake in vitro, paired with live-animal imaging (e.g., intravital microscopy in murine loops). Quantify CTB translocation kinetics using radiolabeled (³H-CTB) or bioluminescent probes. Cross-validate with knockout models to dissect pathways (e.g., caveolin-1 vs. clathrin-dependent endocytosis) .
Q. How can multi-omics approaches resolve CTB’s pleiotropic effects on host cell signaling and metabolism?
Integrate proteomics (e.g., phospho-antibody arrays), metabolomics (LC-MS), and CRISPR-Cas9 screens to map CTB-induced perturbations. For example, CTB upregulates cAMP-independent pathways in some cells, which can be identified via kinase inhibitor libraries. Use pathway enrichment tools (e.g., DAVID, Metascape) to prioritize targets for functional validation .
Methodological Best Practices
- Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed experimental protocols, including batch numbers, buffer compositions, and instrument settings .
- Ethical Compliance : When using animal models, justify sample sizes via power analysis and document IACUC approvals. For human studies, align participant selection with GTFCC surveillance criteria .
- Literature Synthesis : Use Web of Science and PubMed to track CTB-related citations, prioritizing studies that report negative results or methodological caveats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
